2-Benzoylisoquinolin-2-ium chloride is a chemical compound belonging to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzoyl group attached to an isoquinoline structure, making it a subject of interest in various fields such as pharmacology and synthetic organic chemistry.
Isoquinoline alkaloids, including 2-benzoylisoquinolin-2-ium chloride, are primarily derived from natural sources like plants, particularly those in the Papaveraceae family. These compounds can also be synthesized through various chemical methods, which have been extensively studied and optimized over the years.
2-Benzoylisoquinolin-2-ium chloride is classified as an isoquinoline alkaloid. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring. Alkaloids are nitrogen-containing compounds that often exhibit significant pharmacological effects.
The synthesis of 2-benzoylisoquinolin-2-ium chloride can be achieved through several methods:
The choice of synthetic route depends on factors such as desired yield, purity, and environmental considerations. The Bischler-Napieralski method is particularly favored for its straightforwardness and efficiency in producing complex isoquinoline structures.
The molecular structure of 2-benzoylisoquinolin-2-ium chloride consists of a benzoyl group (C6H5CO) attached to an isoquinoline core. The presence of a quaternary nitrogen atom in the isoquinoline structure contributes to its ionic nature when paired with chloride ions.
The molecular formula for 2-benzoylisoquinolin-2-ium chloride is C15H12ClN. The compound's molecular weight is approximately 255.71 g/mol.
2-Benzoylisoquinolin-2-ium chloride can participate in various chemical reactions due to its functional groups:
The reactivity of 2-benzoylisoquinolin-2-ium chloride is influenced by its electronic properties and steric factors associated with the isoquinoline structure.
The mechanism of action for compounds like 2-benzoylisoquinolin-2-ium chloride often involves interaction with biological targets such as enzymes or receptors:
Research indicates that certain isoquinoline alkaloids possess significant antitumor and anti-inflammatory properties, suggesting potential applications in cancer therapy and pain management .
Relevant data on melting point and boiling point should be gathered from specific experimental studies or databases for precise values.
Benzylisoquinoline alkaloid (BIA) metabolic networks enable the structural diversification of specialized metabolites like 2-benzoylisoquinolin-2-ium chloride through substrate promiscuity and pathway branching. The core BIA scaffold originates from two L-tyrosine molecules, which undergo decarboxylation, hydroxylation, and amination to form the primary precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) [1] [5]. Plant-specific enzymes such as tyrosine decarboxylase (TYDC) and tyrosine hydroxylase regulate carbon flux into these precursors, with TYDC isoforms showing tissue-specific expression that directs metabolic outcomes [5] [9]. For example, in Coptis species, dopamine accumulation in roots correlates with high berberine production, whereas leaf tissues favor aporphine alkaloids [9].
Table 1: Key Precursors in BIA Biosynthesis
| Precursor | Biosynthetic Origin | Role in 2-Benzoylisoquinolin-2-ium Chloride Pathway |
|---|---|---|
| L-Tyrosine | Shikimate pathway | Primary nitrogen/carbon source |
| Dopamine | Tyrosine decarboxylation/hydroxylation | Isoquinoline ring formation |
| 4-HPAA | Tyrosine transamination/decarboxylation | Benzoyl moiety provider |
| (S)-Norcoclaurine | Dopamine + 4-HPAA condensation | Central BIA intermediate |
Halogenated derivatives of tyrosine serve as alternative precursors in engineered systems, enabling the biosynthesis of non-natural BIAs like 3-fluoronorcoclaurine. Tyrosinase mutants (e.g., CnTYR variants) accept halogenated tyrosines, expanding the chemical space for derivatives [3] [6].
The isoquinoline core of 2-benzoylisoquinolin-2-ium chloride is assembled via a stereoselective Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS). NCS belongs to the pathogenesis-related 10/Bet v1 (PR10) protein family and exclusively generates the (S)-enantiomer of norcoclaurine from dopamine and 4-HPAA [8]. Structural studies reveal that NCS binds dopamine’s meta-hydroxyl group via a conserved lysine residue (Lys122 in TfNCS), facilitating deprotonation and nucleophilic attack on 4-HPAA [8].
Post-condensation modifications involve:
Table 2: Enzymes Catalyzing Isoquinoline Core Modifications
| Enzyme | Reaction Catalyzed | Specificity |
|---|---|---|
| NCS | Pictet-Spengler condensation | Stereoselective for (S)-norcoclaurine |
| 6OMT | C6-O-methylation | Prefers norcoclaurine |
| CNMT | N-methylation | Accepts coclaurine |
| CYP80B | 3′-Hydroxylation | Substrate: N-methylcoclaurine |
In Nelumbo nucifera, divergent cytochrome P450s (e.g., CYP80A for bis-BIAs, CYP80G for aporphines) determine tissue-specific alkaloid profiles, explaining the preferential accumulation of nuciferine in leaves [5].
Microbial production of BIA precursors leverages engineered Escherichia coli and Saccharomyces cerevisiae to overcome plant cultivation challenges. Key strategies include:
Precursor Overproduction
Pathway Reconstitution
Table 3: Microbial Platforms for BIA Precursor Synthesis
| Host | Engineering Strategy | Precursor/Product | Titer |
|---|---|---|---|
| E. coli | tyrR knockout; aroGfbr, tyrAfbr overexpression | L-Tyrosine | 4.4 g/L |
| E. coli | TH + BH4 pathway; EfTyrDC | Dopamine | 1.05 g/L |
| S. cerevisiae | Mitochondrial CYP80B targeting | (S)-Reticuline | 55 mg/L |
| In vitro | CnTYR mutant + EfTyrDC + TfNCS | 3-Fluoronorcoclaurine | 84–86% yield |
Challenges persist in toxic intermediate accumulation and cofactor balancing, addressed via dynamic pathway regulation and transporter engineering [4] [10].
Alphabetical Index of Compounds
CAS No.: 38873-01-7
CAS No.: 22890-34-2
CAS No.:
CAS No.: 21368-49-0